molecular formula C4H4FN3 B6210261 5-fluoropyrazin-2-amine CAS No. 2091023-72-0

5-fluoropyrazin-2-amine

Cat. No.: B6210261
CAS No.: 2091023-72-0
M. Wt: 113.1
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Description

5-Fluoropyrazin-2-amine is a fluorinated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. The structure, featuring an amine group and a fluorine atom on a pyrazine core, makes it a key intermediate for the preparation of more complex molecules. Fluorinated aminopyrazines are of significant interest in pharmaceutical research for the development of new active substances. The fluorine atom can be used to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. Similarly, other fluorinated heterocycles, such as 5-fluorouracil, demonstrate the importance of fluorine substitution in creating bioactive molecules that can interfere with nucleic acid synthesis . As a research chemical, this compound can be utilized in the synthesis of fluorinated analogs of potential drugs and agrochemicals. Synthetic methodologies for related compounds, like silver-promoted fluorination, highlight the ongoing innovation in accessing such valuable fluorinated scaffolds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2091023-72-0

Molecular Formula

C4H4FN3

Molecular Weight

113.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Fluoropyrazin 2 Amine and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the fluorine atom onto the pyrazine (B50134) ring in a minimal number of steps, often targeting a C-H or C-NH2 bond for transformation.

Schiemann Reaction and Diazotization Strategies

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides from aromatic primary amines. jk-sci.comwikipedia.org This transformation proceeds through the diazotization of an amine to form a diazonium salt, which is subsequently converted to the corresponding fluoride (B91410) upon thermal or photolytic decomposition. jk-sci.com

The general mechanism involves:

Diazotization : The primary aromatic amine is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF) at low temperatures. google.comthieme-connect.de This forms an arenediazonium tetrafluoroborate (B81430) salt. jk-sci.com

Decomposition : The isolated diazonium salt is heated, leading to the release of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride. wikipedia.org

In the context of pyrazine chemistry, this method has been successfully employed. For instance, the synthesis of 3-fluoropyrazine-2-carboxamide was achieved via the diazotization of 3-aminopyrazin-2-carboxamide, followed by thermal decomposition of the resulting diazonium salt. nih.gov Similarly, 2-chloro-5-fluoropyrazine (B2970079) can be synthesized from 2-amino-5-chloropyrazine (B1281452) by treatment with sodium nitrite in an aqueous solution of HBF₄. nih.gov

Table 1: Examples of Diazotization-Fluorination Reactions for Pyrazine and Pyridine Analogues

Starting MaterialReagentsKey ConditionsProductYieldReference
2-Amino-5-chloropyrazine1. NaNO₂, 50% aq. HBF₄ 2. Heat1. 0–5 °C 2. Stirred at 18–20 °C for 4h2-Chloro-5-fluoropyrazine93% nih.gov
3-Aminopyrazin-2-carboxamideDiazotization, thermal decompositionNot specified3-Fluoropyrazin-2-carboxamideSatisfactory nih.gov
2,5-Diaminopyridine1. NaNO₂, HBF₄ 2. Heat1. -5–0 °C, 2h 2. 130 °C, 0.5h2-Amino-5-fluoropyridine (B1271945)51.6% (for Schiemann and hydrolysis steps) researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic systems like pyrazine. wikipedia.org The reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org The pyrazine ring's electron-withdrawing nature facilitates attack by nucleophiles. youtube.com

For the synthesis of fluorinated pyrazines, this route would typically involve the substitution of a leaving group (e.g., -Cl, -Br, -NO₂) with a fluoride ion (F⁻). The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and its formation is usually the rate-determining step. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group can activate the ring and stabilize this intermediate, accelerating the reaction. wikipedia.org

While SNAr is more commonly used to displace fluorine with other nucleophiles (due to the high electronegativity of fluorine making the C-F bond strong but also making fluoride a good leaving group in this specific mechanism), it can be used to introduce fluorine. An improved method for preparing fluoropyrazine via halogen exchange has been reported, which falls under the SNAr mechanism. scispace.com

One-Pot Synthetic Procedures

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and reducing waste. mdpi.com For the synthesis of fluorinated aromatics, one-pot versions of the Schiemann reaction have been developed. cas.cn This approach allows for the direct conversion of an aniline (B41778) to the corresponding aryl fluoride without the need to isolate the often unstable diazonium salt intermediate. cas.cn Such a strategy can be adapted for aminopyrazine substrates. A patented process describes a single-step diazotization-decomposition conducted in a hydrogen fluoride medium, exemplifying an integrated approach to fluorination. google.com

Catalytic Fluorination Methods

Modern organic synthesis has seen the emergence of powerful catalytic methods for fluorination, including direct C-H bond functionalization. These techniques offer high selectivity under mild conditions.

One notable example is the silver-catalyzed selective fluorination of 6-substituted 2-aminopyrazines using Selectfluor as the fluorine source. researchgate.net This method demonstrates excellent regioselectivity. Another approach, developed by Fier and Hartwig, utilizes silver(II) fluoride (AgF₂) for the monofluorination of N-heterocycles, including pyrazines, with high selectivity for the C-H bonds adjacent to a ring nitrogen. rsc.org

Palladium-catalyzed C-H fluorination has also been explored. For instance, the ortho-monofluorination of 2-phenylpyrazine (B1619871) has been achieved using a Pd(OAc)₂ catalyst system. researchgate.net Furthermore, visible-light photoredox catalysis has become a versatile tool for generating fluorine-containing aromatic compounds. mdpi.com

Table 2: Catalytic Fluorination of Pyrazine Derivatives

Substrate TypeCatalyst / ReagentsProduct TypeKey FeaturesReference
6-Substituted 2-aminopyrazinesAg catalyst, Selectfluor2-Amino-5-fluoro-6-substituted pyrazinesMild conditions, selective fluorination researchgate.net
PyrazinesAgF₂Monofluorinated pyrazinesExclusive site selectivity at C-H bonds adjacent to nitrogen rsc.org
2-PhenylpyrazinePd(OAc)₂Ortho-fluorinated 2-phenylpyrazineDirect C-H bond fluorination researchgate.net

Multi-Step Synthesis Strategies from Precursors

These strategies involve the synthesis of a substituted pyrazine precursor followed by a series of chemical transformations to arrive at the final product.

Functional Group Interconversion on Pyrazine Scaffold

Functional group interconversion (FGI) is a fundamental strategy in multi-step organic synthesis. sathyabama.ac.insavemyexams.com For the synthesis of 5-fluoropyrazin-2-amine, a logical approach would be to adapt established procedures for analogous compounds like 2-amino-5-fluoropyridine. researchgate.netdissertationtopic.net

A representative multi-step synthesis starting from 2-aminopyridine (B139424) involves the following sequence: dissertationtopic.net

Protection : The initial amino group is protected, often by acetylation with acetic anhydride (B1165640), to prevent it from reacting in subsequent steps.

Nitration : The protected pyrazine is subjected to nitration to introduce a nitro group at the desired position (e.g., position 5).

Reduction : The nitro group is then reduced to a primary amine, typically using reagents like tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation.

Fluorination : The newly formed amino group is converted to a fluorine atom via the Schiemann reaction.

Deprotection : The protecting group on the original amine is removed (e.g., by hydrolysis) to yield the final 2-amino-5-fluoropyrazine.

This stepwise approach allows for precise control over the placement of functional groups on the pyrazine ring, making it a versatile if lengthy, route to the target compound and its analogues.

Construction of the Pyrazine Ring with Fluorine Incorporation

Building the pyrazine core with a fluorine atom already in place is a common strategy that leverages fluorinated building blocks. This approach avoids the often harsh conditions required for direct fluorination of the heterocyclic ring and can provide better control over regioselectivity from the outset.

One established method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, a cornerstone of pyrazine synthesis. researchgate.net To create a fluorinated analogue, one of the precursors must contain a fluorine atom. For instance, the synthesis of fluorinated pyrimidines and pyrazoles has been demonstrated using potassium (Z)-2-cyano-2-fluoroethenolate as a key fluorinated precursor. nih.gov This enolate salt can be synthesized in a three-step sequence starting from chloroacetamide. nih.gov The cyclization reaction of such a fluorinated intermediate with a suitable partner, like a substituted hydrazine (B178648) for pyrazole (B372694) synthesis, illustrates how the fluorine atom is carried into the final heterocyclic structure. nih.gov For pyrazine synthesis, a conceptually similar approach would involve the condensation of a fluorinated 1,2-diaminoalkane or a fluorinated glyoxal (B1671930) derivative.

Another method involves the cyclization of α-aminoketones. The self-condensation of two molecules of an α-aminoketone can form a dihydropyrazine, which is then oxidized to the aromatic pyrazine. researchgate.net If the α-aminoketone precursor is fluorinated, this fluorine atom will be incorporated into the resulting pyrazine ring.

Multicomponent reactions also offer an efficient pathway. A Biginelli-inspired three-component reaction, for example, can assemble substituted pyrimidines from an α-cyanoketone, an aldehyde, and a guanidine (B92328) in a one-pot sequence. nih.gov Adapting this methodology using fluorinated starting materials could provide a convergent route to fluorinated pyrazine systems. The synthesis of fluorinated pyrazoles has been achieved via a [3 + 2] cycloaddition between an azomethine imine and a fluorinated nitroalkene, promoted by trifluoroacetic acid, showcasing another advanced cyclization strategy. sci-hub.se

Regioselective Fluorination Techniques

Introducing a fluorine atom onto a pre-existing pyrazine ring requires highly regioselective methods. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, but direct fluorination often requires activation. Conversely, the presence of an activating group, such as an amino group, facilitates electrophilic substitution.

Electrophilic Fluorination: The amino group in 2-aminopyrazine (B29847) derivatives is an activating group that directs electrophilic substitution to the C5 position. sioc-journal.cn A highly effective method for the direct fluorination of 2-aminopyrazines utilizes Selectfluor, an electrophilic fluorinating agent. sioc-journal.cn This transition-metal-free method can afford 5-fluoro-2-aminopyrazines in good yields with excellent chemoselectivity and high regioselectivity. sioc-journal.cn The reaction is believed to proceed under mild conditions, possibly through a radical process, and is a significant improvement over traditional methods like the Balz-Schiemann reaction, which are often unsuitable for pyrazine derivatives due to decomposition under strong acidic conditions. sioc-journal.cnbeilstein-journals.org

Silver-promoted fluorination represents another refinement of this approach. The use of Selectfluor in the presence of a silver salt, such as Ag₂CO₃, has been shown to effectively fluorinate 2-aminopyrimidines at the 5-position, a reaction that provides a strong parallel for the synthesis of this compound. rsc.org

Metal-Catalyzed C-H Fluorination: Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective fluorination of heteroaromatics. rsc.orgrsc.org A pyrazine nucleus can act as a directing group to guide the cleavage and subsequent functionalization of ortho-C–H bonds on phenyl substituents. mdpi.com More relevant to the parent heterocycle, direct fluorination of the pyrazine ring itself at the position adjacent to a nitrogen atom has been achieved. For instance, diazines, including pyrazines, react with AgF₂ with exclusive selectivity for fluorination at the C-H bond alpha to a ring nitrogen. acs.org This two-step sequence, involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride, allows for the preparation of various functionalized pyrazines. acs.org

A novel system comprising Pd(OAc)₂ and N-Fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA) has been developed for the ortho-monofluorination of various aryl-N-heterocycles, including pyrazine derivatives. rsc.org This method proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. rsc.org

Optimization of Reaction Conditions

The efficiency, yield, and purity of the synthesis of this compound are critically dependent on the optimization of various reaction parameters. These include the choice of solvent, temperature and pressure, and the selection of appropriate catalysts and reagents.

Solvent Effects and Reaction Medium

The choice of solvent is paramount in synthetic chemistry, particularly for fluorination reactions where the solvation of the fluoride ion can dramatically influence its nucleophilicity.

For Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) reactions are favored in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Sulfolane. d-nb.info These solvents are effective at solvating the cation (e.g., K⁺ or Cs⁺) but poorly solvate the fluoride anion, leaving it "naked" and highly reactive. d-nb.inforsc.org However, these solvents are often toxic and have high boiling points, making their removal during product purification difficult and energy-intensive. rsc.org

Recent advancements have focused on more environmentally benign alternatives. Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) and glycerol (B35011) (Gly), have been successfully used in Ullman and Chan-Evans-Lam amination reactions, demonstrating their potential to replace traditional organic solvents. mdpi.com The use of fluorinated alcohols, such as 2-trifluoromethyl-2-propanol, as stoichiometric additives in aprotic solvents like acetonitrile (B52724) can enhance reaction rates and yields in crown ether-mediated nucleophilic fluorinations by modulating the solvation shell of the fluoride ion. acs.org

A significant development is the use of solvent-free, mechanochemical methods. Ball-milling techniques have been applied to the nucleophilic fluorination of N-heteroaryl halides, including 2-chloropyrazine (B57796), using potassium fluoride. rsc.org This solid-state approach eliminates the need for toxic, high-boiling solvents, reduces reaction times, and can be performed under ambient conditions. rsc.org

For Electrophilic Fluorination: In electrophilic fluorinations using reagents like Selectfluor, solvents are chosen to ensure the solubility of both the substrate and the fluorinating agent. A study on the fluorination of 2-aminopyrazine derivatives used a biphasic system of toluene (B28343) and water. sioc-journal.cn Acetonitrile is also a common solvent for reactions involving Selectfluor. sci-hub.semdpi.com

Temperature and Pressure Regimes

Temperature is a critical lever for controlling reaction rates and selectivity. Many synthetic steps for related heterocyclic compounds, such as the synthesis of 2-amino-5-fluoropyridine, require specific temperature control. For example, diazotization is typically performed at low temperatures (-5 to 0°C), while subsequent steps like the Schiemann reaction (thermal decomposition of a diazonium salt) require elevated temperatures (e.g., 130°C). researchgate.netdissertationtopic.net Hydrolysis steps are often carried out at reflux temperatures around 80°C. dissertationtopic.net

For nucleophilic substitution on the pyrazine ring, temperatures can vary. A patent describing a synthesis of 2-amino-5-fluoropyridine from a fluorinated precursor and aqueous ammonia (B1221849) specifies a reaction temperature of 60-65°C. chemicalbook.com In contrast, some modern catalytic systems are designed to operate at room temperature, which is advantageous for substrates with sensitive functional groups. beilstein-journals.org Mechanochemical approaches may require elevated temperatures to achieve high efficiency, but they avoid the high pressures that can sometimes be associated with heating volatile solvents above their boiling points. rsc.org

Catalyst and Reagent Selection

The appropriate choice of catalysts and reagents is fundamental to achieving high efficiency and selectivity.

Fluorinating Agents: For electrophilic fluorination, Selectfluor™ (F-TEDA-BF₄) is a widely used, stable, and effective reagent for the fluorination of electron-rich systems like 2-aminopyrazines. sioc-journal.cnmdpi.com N-Fluorobenzenesulfonimide (NFSI) is another common electrophilic fluorine source used in palladium-catalyzed C-H fluorination reactions. rsc.orgbeilstein-journals.org For nucleophilic fluorination, simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are used. KF is cost-effective, but CsF is often more reactive. rsc.org

Catalysts: Palladium catalysts are extensively used for C-H functionalization and cross-coupling reactions. Systems like Pd(OAc)₂ combined with specific ligands or additives are common. rsc.orgacsgcipr.org For nucleophilic fluorination of aryl triflates and bromides, palladium catalysts paired with sterically hindered biaryl phosphine (B1218219) ligands (e.g., t-BuBrettPhos) are effective at promoting the challenging C-F reductive elimination step. acsgcipr.org Silver salts (e.g., Ag₂CO₃) can act as promoters or catalysts in certain fluorination reactions. rsc.org

In addition to metal catalysts, organocatalysts are gaining prominence. Chiral primary amine catalysts derived from amino acids have been used for enantioselective α-fluorination of carbonyl compounds. mdpi.comnih.gov For solvent-free amidations, which can be a key step in synthesizing analogues, iron(III) chloride has been reported as an effective catalyst. researchgate.net

The table below summarizes various catalyst-reagent systems used in fluorination and related reactions.

Reaction TypeCatalyst/PromoterFluorinating ReagentSubstrate TypeReference
Electrophilic FluorinationNone (Transition-metal free)Selectfluor2-Aminopyrazine derivatives sioc-journal.cn
Electrophilic FluorinationAg₂CO₃Selectfluor2-Aminopyrimidine derivatives rsc.org
C-H FluorinationPd(OAc)₂NFSIAryl-N-heterocycles rsc.org
C-H FluorinationAgF₂- (AgF₂ is the reagent)Diazines (Pyrazines) acs.org
Nucleophilic Fluorination[(cinnamyl)PdCl]₂ / t-BuBrettPhosCsFAryl Triflates acsgcipr.org
Nucleophilic FluorinationNone (Mechanochemical)KF / Quaternary Ammonium (B1175870) Salt2-Chloropyrazine rsc.org

Yield Enhancement and Purity Improvement

Maximizing yield and ensuring high purity are the ultimate goals of synthetic optimization. This is achieved by fine-tuning the conditions discussed previously and by implementing effective purification strategies.

The use of mechanochemistry has shown promise in boosting yields for nucleophilic substitutions on heterocyclic halides. The reaction of 2-chloropyrazine with KF under ball-milling conditions gave the fluorinated product in a 63% yield, a significant result for a solid-state reaction. rsc.org For multicomponent reactions, such as the synthesis of pyrimidines, yields can be moderate to excellent (45-89%) depending on the specific combination of starting materials. nih.gov

Purity Improvement: High purity is essential, particularly for applications in medicinal chemistry. Purification is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. nih.gov For instance, in the synthesis of fluorinated triazolopyrazine analogues, products were isolated and purified using C₁₈ and phenyl HPLC (High-Performance Liquid Chromatography). beilstein-journals.orgnih.gov The choice of crystallization solvent (e.g., isopropanol (B130326) or ethanol) can be critical for obtaining high-purity material. nih.gov

Avoiding side reactions is key to improving purity. In the synthesis of 5-amino-4-fluoropyrazoles, the choice of solvent and base was critical to minimize the formation of byproducts. nih.gov Similarly, in the direct fluorination of 2-aminopyrazines, the high regioselectivity of the method minimizes the formation of isomeric impurities, simplifying purification. sioc-journal.cn

The table below provides examples of reported yields for relevant synthetic transformations.

ProductSynthetic MethodKey ReagentsYieldReference
2-Amino-5-fluoropyridineMulti-step synthesis from 2-aminopyridineAc₂O, HNO₃, H₂/Pd-C, NaNO₂, HBF₄42.8% (Overall) dissertationtopic.net
2-Fluoropyrazine (B1298663)Mechanochemical SNAr2-Chloropyrazine, KF63% rsc.org
Substituted 2-aminopyrimidinesThree-component reactionα-cyanoketone, aldehyde, guanidine45-89% nih.gov
5-Amino-4-fluoropyrazoleCyclizationβ-fluoroenolate salt, hydrazineUp to 41% nih.gov
2-Amino-5-fluoropyridineSNAr from 2-amino-5-chloropyridineKF, phase-transfer catalyst75.5% chemicalbook.com

Green Chemistry Approaches in Synthesis

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry, which advocate for the design of processes that minimize the use and generation of hazardous substances. imist.ma Research into the synthesis of pyrazine derivatives has led to the development of several environmentally benign methodologies focusing on catalytic efficiency, atom economy, the use of safer solvents, and energy conservation. imist.matandfonline.comresearchgate.net These approaches are critical for creating sustainable pathways to valuable heterocyclic compounds.

Green synthetic strategies applicable to this compound and its analogues can be broadly categorized into methods for constructing the core pyrazine ring, techniques for introducing the fluorine atom, and procedures for installing the amine group.

Catalytic and Solvent-Free Ring Synthesis

Traditional methods for creating pyrazine rings often require harsh conditions or expensive and toxic metal catalysts. eurekaselect.com Green alternatives focus on one-pot procedures and the use of more sustainable catalysts. An efficient and clean, one-pot synthesis of pyrazine derivatives has been demonstrated by reacting ethylenediamine (B42938) with 1,2-diketones or their analogues under neat (solvent-free) conditions at room temperature. eurekaselect.com This method not only avoids the use of harmful solvents but also simplifies the work-up procedure, offering moderate to excellent yields. eurekaselect.com

Another sustainable approach involves the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by complexes of earth-abundant metals like manganese. nih.gov This reaction is highly atom-economical, producing the desired pyrazine with only hydrogen gas and water as byproducts, thereby eliminating stoichiometric waste. nih.gov

Biocatalysis and Greener Solvents in Functionalization

Biocatalysis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. For the synthesis of pyrazine amides, which are analogues of aminopyrazines, enzymes have been used to achieve efficient and green transformations. A continuous-flow system catalyzed by Lipozyme® TL IM has been developed for the synthesis of pyrazinamide (B1679903) derivatives. rsc.org This biocatalytic method can be conducted at a moderate temperature of 45 °C in a greener solvent, tert-amyl alcohol, achieving high yields in short reaction times. rsc.org The use of enzymes, which can be immobilized and reused, and the application of flow chemistry align with key green principles by reducing energy consumption and waste. mdpi.comrsc.org

The choice of solvent is another critical aspect of green synthesis. nih.gov Water, being non-toxic and abundant, is an ideal green solvent. An environmentally benign method for the selective amination of polyhalogenated pyridines, a related class of heterocycles, has been successfully developed using water as the solvent. acs.org This approach avoids volatile organic compounds and often simplifies product isolation. Similarly, chemoenzymatic processes have been developed using green solvents like 2-methyltetrahydrofuran (B130290) for the synthesis of amino-esters from biomass-derived aldehydes, showcasing a sustainable pathway to amine-functionalized molecules. rsc.org

Advanced Fluorination and Amination Techniques

The introduction of a fluorine atom onto a heterocyclic ring is a significant challenge. Modern methods are moving away from hazardous fluorinating agents toward more controlled and selective C-H activation strategies. researchgate.net The site-selective fluorination of diazines, including pyrazines, can be achieved at ambient temperature using silver(II) fluoride. researchgate.net This method is notable for its mild conditions and high regioselectivity for the position adjacent to a ring nitrogen, which is a key feature for the synthesis of this compound. researchgate.net Palladium-catalyzed C-H fluorination using NFSI (N-Fluorobenzenesulfonimide) as the fluorine source also provides a pathway to fluorinated pyrazines. researchgate.net

The following table summarizes key research findings in the green synthesis of pyrazine derivatives, highlighting the catalysts, conditions, and environmental benefits.

Reaction TypeCatalyst/SystemSubstratesKey Green FeaturesYield (%)Ref
Pyrazine SynthesisNone (Neat Condition)Ethylenediamine, 1,2-DiketoneSolvent-free, simple work-up, room temperature.Moderate to High eurekaselect.com
Pyrazine SynthesisManganese Pincer Complex2-AminoalcoholsEarth-abundant metal catalyst, atom-economical (H₂ and H₂O byproducts).- nih.gov
Pyrazinamide SynthesisLipozyme® TL IMPyrazine esters, AminesBiocatalysis, continuous-flow, greener solvent (tert-amyl alcohol), moderate temperature (45 °C).up to 91.6 rsc.org
C-H FluorinationSilver(II) Fluoride (AgF₂)Pyridines and DiazinesAmbient temperature, high site-selectivity, safe method.- researchgate.net
AminationBase-promotedPolyhalogenated Pyridines, DMFUse of water as a green solvent, metal-free.up to 78 acs.org
Reductive AminationCo@C Nanoparticles5-Hydroxymethylfurfural, AminesNon-noble metal catalyst, green solvent (ethanol), mild conditions (60 °C).80 - 99 rsc.org

These diverse approaches demonstrate a clear trend towards more sustainable and efficient synthetic routes for pyrazine compounds. By integrating biocatalysis, earth-abundant metal catalysis, C-H activation, and the use of green solvents like water and ethanol, the environmental impact of producing complex molecules like this compound can be significantly reduced. tandfonline.comresearchgate.netrsc.org

Spectroscopic and Structural Characterization of 5 Fluoropyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-fluoropyrazin-2-amine, a combination of proton, carbon, and fluorine NMR studies, supplemented by two-dimensional techniques, provides a comprehensive picture of its atomic arrangement and connectivity. While specific experimental spectra for this compound are not widely available in public literature, the expected spectral features can be predicted based on the compound's structure and established spectroscopic principles.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the aromatic protons and the amine group protons. The pyrazine (B50134) ring contains two non-equivalent aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the fluorine atom, as well as the electron-donating effect of the amine group.

The protons on the pyrazine ring are expected to appear as doublets due to coupling with the ¹⁹F nucleus and potentially with each other, though long-range proton-proton coupling in such rings can be small. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. libretexts.orglibretexts.org The signal for amine protons can also undergo exchange with deuterium (B1214612) when D₂O is added to the sample, causing the peak to disappear, which is a useful diagnostic test. libretexts.org

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J)
H-37.5 - 8.0Doublet (d)³J(H,F) ≈ 4-8 Hz
H-67.8 - 8.3Doublet (d)⁴J(H,F) ≈ 2-4 Hz
-NH₂4.5 - 6.0Broad Singlet (br s)N/A
Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound is expected to show four distinct signals for the carbon atoms of the pyrazine ring. The chemical shifts of these carbons are significantly affected by the electronegative nitrogen and fluorine atoms. The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling (¹J(C,F)), appearing as a doublet. The other ring carbons will also show smaller two-, three-, or four-bond couplings to fluorine. Carbons adjacent to nitrogen atoms are typically shifted downfield. researchgate.netwisc.edu

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J)
C-2155 - 160Doublet (d)³J(C,F) ≈ 5-10 Hz
C-3125 - 135Doublet (d)²J(C,F) ≈ 20-30 Hz
C-5150 - 158Doublet (d)¹J(C,F) ≈ 230-260 Hz
C-6130 - 140Doublet (d)²J(C,F) ≈ 15-25 Hz
Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is characteristic of a fluorine attached to an aromatic ring. nih.gov This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6). Proton decoupling would simplify this multiplet to a singlet, confirming the presence of a single fluorine environment. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine in the molecule. huji.ac.il

Multinuclear and 2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between coupled protons. While long-range couplings in the pyrazine ring might be weak, it could help in assigning adjacent protons if detectable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the signals of H-3 and H-6 to their respective carbon atoms, C-3 and C-6.

These 2D NMR experiments, used in conjunction, would provide a robust and detailed confirmation of the molecular structure of this compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands.

As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. libretexts.orgwpmucdn.com An N-H bending (scissoring) vibration is also anticipated around 1600-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears in the 1250-1350 cm⁻¹ range. orgchemboulder.com

The presence of the fluorinated aromatic ring would give rise to characteristic C-F stretching vibrations, usually found in the fingerprint region between 1000 and 1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretching3000 - 3100Weak to Medium
N-H Bending1600 - 1650Medium to Strong
Aromatic C=C and C=N Stretching1400 - 1600Medium to Strong
C-N Stretching1250 - 1350Medium
C-F Stretching1000 - 1300Strong
Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. fiveable.me By scattering monochromatic light, typically from a laser, and analyzing the frequency of the scattered light, a Raman spectrum is generated. This spectrum consists of peaks corresponding to the specific vibrational frequencies of the molecule's bonds. youtube.comyoutube.com For a molecule to be Raman-active, there must be a change in its polarizability during the vibration. fiveable.me Symmetric vibrations often produce strong Raman signals, while asymmetric vibrations may be weak or inactive. fiveable.me This makes Raman spectroscopy a complementary technique to infrared (IR) spectroscopy, which is sensitive to changes in the dipole moment during vibration. fiveable.meyoutube.com

In the context of this compound, Raman spectroscopy can elucidate the vibrational modes associated with the pyrazine ring, the C-F bond, and the amino group. The analysis of the Raman spectrum allows for the identification of characteristic stretching and bending vibrations, providing a unique "fingerprint" of the molecule. youtube.com The position, intensity, and polarization of the Raman bands can be used to confirm the molecular structure and to study intermolecular interactions in the solid state.

Computational Vibrational Analysis (e.g., SQMFF Methodology)

To complement experimental spectroscopic data, computational methods are frequently employed to predict and assign vibrational frequencies. The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a robust approach for this purpose. This method involves calculating the harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT), and then scaling these frequencies with a set of predetermined scale factors to better match the experimental data.

This computational analysis provides a theoretical basis for the assignment of the observed bands in the Raman (and IR) spectra of this compound to specific molecular vibrations. nih.govresearchgate.net By correlating the calculated and experimental frequencies, a detailed understanding of the vibrational modes, including their potential energy distribution (PED), can be achieved. nih.gov This allows for a confident assignment of complex spectral features and a deeper insight into the molecule's dynamic behavior.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is a highly sensitive method used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. nih.gov For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the original molecule's structure and provides valuable information for its identification. libretexts.orgmdpi.com The fragmentation of this compound would likely involve the initial formation of a molecular ion, followed by the loss of neutral fragments such as HCN, H, or F. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. libretexts.org For instance, the pyrazine ring might undergo characteristic cleavages. The presence of the amino group can also direct fragmentation pathways, often leading to the loss of ammonia (B1221849) (NH3) or related species. libretexts.org By carefully analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed. researchgate.net

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The crystallographic data for this compound would include the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the solid-state properties of the compound.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and melting point. The study of polymorphism in a pharmaceutical context is critical as different forms can affect a drug's bioavailability and efficacy.

A complete analysis of the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction.

Supramolecular Interactions in the Solid State

The crystal packing of a molecular solid is governed by a network of non-covalent intermolecular interactions. In the case of this compound, these interactions would likely include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyrazine nitrogen atoms and the fluorine atom can act as hydrogen bond acceptors. The formation of strong N-H···N or N-H···F hydrogen bonds would be expected to play a crucial role in the supramolecular assembly.

π-π Stacking: The aromatic pyrazine ring could participate in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal structure.

Halogen Bonding: Although less common for fluorine, the possibility of C-F···N or other weak halogen bonding interactions could be investigated.

A detailed analysis would quantify these interactions by examining intermolecular distances and angles. For example, the distances between hydrogen bond donors and acceptors and the geometry of these bonds would be reported. The presence of specific hydrogen-bonding motifs, such as dimers or chains, would be identified and described.

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this compound cannot be provided. The information presented here is based on general principles of crystal engineering and the expected behavior of similar functional groups in other molecular crystals.

Computational and Theoretical Investigations of 5 Fluoropyrazin 2 Amine

Electronic Structure and Molecular Geometry Calculations

The electronic structure and molecular geometry of 5-fluoropyrazin-2-amine can be rigorously investigated using a variety of computational chemistry methods. These theoretical approaches provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

DFT calculations have been successfully used to study related molecules, such as 3-fluoropyrazine-2-carboxylic acid and 3-fluoropyrazine-2-carboxamide, revealing the stability of different conformations. conicet.gov.arresearchgate.net Similar computational approaches can be applied to this compound to determine its most stable tautomeric forms and rotational isomers. researchgate.net The incorporation of a fluorine atom is known to influence metabolic pathways, membrane permeability, and pharmacokinetic properties, making DFT a valuable tool in predicting these characteristics. researchgate.net

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods offer alternative computational strategies for exploring the properties of this compound.

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. gatech.eduwikipedia.org These methods provide a fundamental understanding of the electronic wavefunction and energy of a molecule. gatech.edu While computationally more demanding than DFT or semi-empirical methods, ab initio calculations can be used to determine molecular structures and vibrational properties. researchgate.net For complex systems, however, the computational cost of high-level ab initio methods can be prohibitive. aps.org

Semi-Empirical Methods: Semi-empirical methods, which are based on the Hartree-Fock formalism, introduce approximations and parameters derived from experimental data to simplify calculations. uomustansiriyah.edu.iqcore.ac.uk This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecules. nih.govresearchgate.net Methods like AM1, PM3, and MNDO are commonly used. core.ac.ukresearchgate.net While less accurate than more rigorous methods, they can provide good estimations of properties like bond lengths and angles and are useful for initial computational screening. uomustansiriyah.edu.iqcore.ac.uk

Optimization of Molecular Conformations

The presence of the amino group in this compound introduces conformational flexibility due to rotation around the C-N bond. Computational methods are essential for identifying the most stable conformations and the energy barriers between them. beilstein-journals.orgscribd.com

DFT and ab initio calculations can be used to perform a potential energy surface scan by systematically rotating the amino group. This allows for the identification of energy minima, corresponding to stable conformers, and transition states. researchgate.net The introduction of fluorine can influence the conformational preferences through steric and electronic effects, such as the gauche effect observed in other β-fluoroamines. beilstein-journals.org Understanding the preferred conformation is crucial as it can dictate the molecule's interaction with biological targets.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and less stable. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing fluorine atom and the electron-donating amino group will significantly influence the energies and localizations of these frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties for a Related Pyrazine (B50134) Derivative

Parameter Value (eV)
EHOMO -6.5
ELUMO -1.5
HOMO-LUMO Gap 5.0

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atoms of the pyrazine ring and the fluorine atom due to their high electronegativity. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to show a positive electrostatic potential. researchgate.net

The MEP surface provides a comprehensive picture of the molecule's charge distribution, complementing the information obtained from HOMO-LUMO analysis and helping to understand intermolecular interactions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Fluoropyrazine-2-carboxylic acid
3-Fluoropyrazine-2-carboxamide

Spectroscopic Property Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. imist.ma The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is one of the most reliable approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. imist.manih.gov

For molecules containing fluorine, theoretical calculations of ¹⁹F NMR chemical shifts are particularly valuable. nih.gov Computational studies on fluorinated amino acids have shown that DFT methods like ωB97X can provide accurate predictions of ¹⁹F chemical shifts when appropriate basis sets and solvent models are used. nih.gov

While specific calculations for this compound are not widely published, studies on analogous compounds like 5-difluoromethyl-1,3,4-thiadiazole-2-amino demonstrate the methodology. researchgate.net In that research, theoretical ¹H, ¹³C, and ¹⁹F chemical shifts were calculated and shown to be in good agreement with experimental data, aiding in the complete structural assignment. researchgate.net The calculations help assign specific resonances to individual nuclei within the molecule, which can be challenging in complex heterocyclic systems. researchgate.net

The following table shows an example of calculated NMR chemical shifts for the structurally related compound 5-difluoromethyl-1,3,4-thiadiazole-2-amino.

Table based on data for the related compound 5-difluoromethyl-1,3,4-thiadiazole-2-amino. researchgate.net

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which compute the harmonic vibrational modes and their corresponding frequencies. dtic.milnih.gov Because the harmonic approximation tends to overestimate frequencies, calculated values are often uniformly scaled to improve agreement with experimental data. nih.gov

A complete assignment of the vibrational spectra involves correlating calculated frequencies with specific molecular motions, such as stretching, bending, wagging, and torsional modes of different functional groups. dtic.mil For this compound, key vibrational modes would include the N-H stretches of the amine group, C-H stretches of the pyrazine ring, the C-F stretching mode, and various ring breathing and deformation modes. dtic.milpsu.edu

A study on 3-fluoropyrazine-2-carboxamide provides a reference for the expected vibrational modes. conicet.gov.ar The calculations allowed for a complete vibrational assignment of the molecule's infrared and Raman spectra. conicet.gov.ar

An illustrative table of predicted vibrational frequencies and their assignments for the related 3-fluoropyrazine-2-carboxamide is provided below.

Table based on data for the related compound 3-fluoropyrazine-2-carboxamide. conicet.gov.ar

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., a solvent or a biological receptor). mdpi.com

In the context of drug design, MD simulations are frequently used to study the stability of a ligand within the binding pocket of a target protein. mdpi.com For pyrazine-containing compounds, which are common in medicinal chemistry, MD simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity and selectivity. nih.gov

While specific MD simulations focused exclusively on this compound are not extensively documented in the literature, studies on closely related systems highlight the utility of this approach. For example, MD simulations have been performed on inhibitors of the influenza polymerase PB2, which contain a 5-fluoropyrimidin-4-amine (B1273414) fragment, to analyze their interactions within the protein's cap-binding pocket. mdpi.com Similarly, amiloride (B1667095) analogs containing a pyrazine ring have been studied via MD simulations to explore their potential as inhibitors of the SARS-CoV-2 envelope protein. nih.gov These studies demonstrate that MD is a critical tool for evaluating the dynamic stability and interaction profile of pyrazine derivatives in biological systems. mdpi.comnih.gov

Tautomerism and Isomerization Pathways

Heterocyclic amines like this compound can exist in different tautomeric forms, most commonly the amine and imine forms. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly impact the molecule's chemical properties and biological activity.

Computational chemistry provides a robust framework for investigating these tautomeric equilibria. By calculating the total electronic energies of the different tautomers using methods like DFT, researchers can predict which form is more stable. researchgate.net Furthermore, the investigation can be extended to map the isomerization pathway between tautomers, which involves locating the transition state structure and calculating the associated energy barrier for the conversion. researchgate.net A low energy barrier suggests that the tautomers can easily interconvert at room temperature.

Mentioned Compounds

Chemical Reactivity and Derivatization of 5 Fluoropyrazin 2 Amine

Functionalization of the Amino Group

The primary amino group in 5-fluoropyrazin-2-amine serves as a key site for various derivatization reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Acylation and Amidation Reactions

The amino group of this compound readily undergoes acylation and amidation reactions with acylating agents such as acid chlorides, anhydrides, and esters. byjus.comlumenlearning.com These reactions typically proceed via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. byjus.comlibretexts.org The result is the formation of a new amide bond, yielding N-acylated pyrazine (B50134) derivatives. libretexts.org To drive the reaction to completion, a base is often added to neutralize the acidic byproduct, such as hydrogen chloride, that is formed during the reaction. byjus.com

These amidation reactions are fundamental in medicinal chemistry for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. The properties of the resulting amide, such as its stability and biological activity, can be fine-tuned by varying the acylating agent. researchgate.net

Table 1: Examples of Acylation/Amidation of Amines

AmineAcylating AgentProductCatalyst/ConditionsReference
Primary/Secondary AminesAcid Chlorides/AnhydridesAmidesHeat not required lumenlearning.com
AminesAcetic Anhydride (B1165640)Acetylated AminesPhosphomolybdic acid, ambient temperature organic-chemistry.org
AminesPhenylboronic AcidsFormanilidesCopper-catalyzed Chan-Lam coupling organic-chemistry.org
Primary/Secondary AminesCarboxylic AcidsAmidesDCC (coupling agent) libretexts.org

Alkylation and Arylation Reactions

Alkylation of the amino group introduces alkyl substituents, a common strategy to modify the steric and electronic properties of the molecule. wikipedia.org Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products, including the formation of quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.comyoutube.com This is due to the increased nucleophilicity of the newly formed secondary amine compared to the starting primary amine. masterorganicchemistry.commasterorganicchemistry.com However, under controlled conditions or by using alternative methods like reductive amination, selective mono-alkylation can be achieved. masterorganicchemistry.comorganic-chemistry.org Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. lumenlearning.com

Arylation of the amino group, which introduces an aryl substituent, is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comnih.gov This powerful reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate, providing access to a wide range of N-aryl pyrazine derivatives. organic-chemistry.orgmdpi.com

Table 2: Examples of Alkylation/Arylation of Amines

Reaction TypeReactantsProductCatalyst/ConditionsReference
N-AlkylationPrimary Amine + Alkyl HalideSecondary AmineCesium hydroxide organic-chemistry.org
N-MethylationAmine + MethanolMethylated Amine[Ru(p-cymene)Cl2]2 with bidentate phosphines organic-chemistry.org
ArylationAmine + Aryl HalideArylaminePalladium catalyst with soluble amine bases organic-chemistry.org
ArylationAmine + Phenylboronic AcidN-Aryl AmineCupric acetate (B1210297) and a tertiary amine organic-chemistry.org

Cyclization Reactions involving the Amino Moiety

The amino group of this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are often key steps in the synthesis of complex, polycyclic molecules with potential biological activity. For instance, the amino group can react with a suitably positioned electrophilic center within the same molecule to form a new ring. mdpi.com

One notable example is the Pictet-Spengler reaction, where a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline. While not directly applicable to this compound itself without prior modification, the principle of using the amino group as a nucleophile to forge a new ring is a common strategy in heterocyclic synthesis. mdpi.com Other examples include the formation of piperidines and pyrrolidines through intramolecular reductive amination or radical-mediated cyclizations. mdpi.com

Reactions on the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents. The fluorine atom further influences the regioselectivity of these reactions.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient character. nih.gov The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. lkouniv.ac.in The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. byjus.comlibretexts.org However, the deactivating effect of the pyrazine nitrogens and the fluorine atom often outweighs the activating effect of the amino group.

In cases where electrophilic substitution does occur, it is often under harsh conditions and may lead to a mixture of products. The position of substitution is influenced by the combined directing effects of the amino and fluoro substituents. For five-membered heterocyclic compounds like pyrrole, electrophilic substitution typically occurs at the position adjacent to the heteroatom. youtube.com

Nucleophilic Substitution Reactions (e.g., Halogen Exchange, Amination)

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). nih.govmasterorganicchemistry.com The fluorine atom at the 5-position is a good leaving group in such reactions, particularly when activated by the electron-withdrawing pyrazine nitrogens. masterorganicchemistry.com This allows for the displacement of the fluoride (B91410) ion by various nucleophiles.

Halogen Exchange: The fluorine atom can be replaced by other halogens through halogen exchange reactions. For example, treatment with the appropriate hydrohalic acid or other halogen sources can lead to the corresponding chloro-, bromo-, or iodo-pyrazines. scispace.com Metal-halogen exchange reactions using organolithium or Grignard reagents can also be employed to introduce other functional groups at this position. researchgate.netlookchem.com

Amination: The fluorine atom can be displaced by amines in a nucleophilic aromatic substitution reaction to introduce a second amino group onto the pyrazine ring. acs.orgresearchgate.net This reaction is often facilitated by the use of a base and can be influenced by the nature of the incoming amine nucleophile. acs.orgresearchgate.net For instance, cyclic secondary amines have been shown to be effective nucleophiles in the amination of 2-fluoropyrazine (B1298663). researchgate.net These diaminopyrazine derivatives are valuable intermediates in the synthesis of various biologically active compounds.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the this compound scaffold is amenable to these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, typically between an organoboron species and an organic halide or triflate. scirp.org While the fluorine atom at the C-5 position of this compound is not the typical leaving group for this reaction, a related compound, 2-amino-5-bromopyrazine (B17997), readily undergoes Suzuki coupling. This demonstrates the viability of the C-5 position for such reactions when a suitable leaving group like bromine is present. For instance, 2-amino-5-bromopyrazine has been shown to react with various pyridyl boronic acids to yield the corresponding coupled products in moderate yields. rsc.org Similarly, pyrazine O-triflates can also serve as effective coupling partners. rsc.org The presence of the unprotected amino group does not inhibit the reaction, especially when using modern, highly active palladium-phosphine catalysts that are robust in the presence of basic nitrogen-containing heterocycles. organic-chemistry.org These findings suggest that a 5-bromo or 5-triflyloxy analogue of 2-aminopyrazine (B29847) would be an excellent substrate for Suzuki coupling to introduce aryl or heteroaryl substituents at the 5-position.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgrug.nl In the context of this compound, the molecule can act as the amine coupling partner. The reaction would involve coupling the amino group of this compound with a variety of aryl or heteroaryl halides. This provides a direct route to N-aryl and N-heteroaryl derivatives of the parent compound, significantly expanding the accessible chemical space. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on the Pyrazine Scaffold This table illustrates the types of coupling reactions applicable to the aminopyrazine core, based on reactions of closely related analogues.

Reaction Type Pyrazine Substrate Example Coupling Partner Catalyst/Ligand Product Type
Suzuki-Miyaura 2-Amino-5-bromopyrazine Methoxy-pyridyl boronic acid Pd(PPh₃)₄ 2-Amino-5-(methoxypyridyl)pyrazine
Suzuki-Miyaura 5-O-Triflyl-3-benzyl-2-aminopyrazine Arylboronic acid Pd(OAc)₂/SPhos 5-Aryl-3-benzyl-2-aminopyrazine
Buchwald-Hartwig Aryl Bromide This compound (as amine partner) Pd₂(dba)₃/BINAP N-(5-Fluoropyrazin-2-yl)arylamine

Synthesis of Novel Derivatives and Analogues

The structural features of this compound offer several handles for synthetic modification, allowing for the generation of diverse analogues.

The fluorine atom at the C-5 position is attached to an electron-deficient pyrazine ring, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating attack by nucleophiles. masterorganicchemistry.com Research on the related compound 2-fluoropyrazine demonstrates its reactivity with various nitrogen nucleophiles, including cyclic secondary amines like piperidine (B6355638) and morpholine, under mechanochemical conditions promoted by alumina. researchgate.net This indicates that the fluorine atom can be displaced by a range of nucleophiles, such as amines, alcohols, and thiols, to generate new derivatives functionalized at the C-5 position. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and the subsequent loss of the fluoride ion restores the aromaticity of the pyrazine ring. masterorganicchemistry.com

The 2-amino group of this compound is a key functional group for the construction of fused bicyclic and polycyclic heterocyclic systems. uou.ac.in By reacting the nucleophilic amino group with appropriate bifunctional electrophiles, additional rings can be annulated onto the pyrazine core. For example, 2-amino-heterocycles like 2-aminopyrimidines are known to react with α-haloketones, such as ethyl 2-bromoacetoacetate, to form imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov By analogy, this compound can serve as a precursor for the synthesis of substituted imidazo[1,2-a]pyrazines. This strategy involves the condensation of the amino group with an α-haloketone followed by intramolecular cyclization. Such fused systems are of significant interest in medicinal chemistry as they present rigid scaffolds that can orient substituents in defined vectors.

A hybrid molecule is a single chemical entity that combines two or more distinct pharmacophores, often connected by a linker, with the goal of interacting with multiple biological targets or enhancing activity at a single target. nih.gov this compound is an attractive scaffold for the design of such hybrid molecules. Its pyrazine core is found in numerous biologically active compounds, and the fluorine atom can enhance metabolic stability and binding affinity. Synthetic strategies can involve coupling other bioactive heterocyclic systems, such as thiophenes, pyrimidines, or indoles, to the this compound core. imist.ma This can be achieved through the cross-coupling reactions described previously or by forming amide, ester, or ether linkages using the amino group or a derivative thereof. This approach allows for the creation of novel chemical entities with potentially synergistic or additive pharmacological profiles. nih.gov

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluorine atom by a nucleophile follows the well-established SNAr mechanism. This process consists of two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This C-F bond is polarized due to fluorine's high electronegativity, and the electron-withdrawing nature of the pyrazine ring nitrogens makes this carbon highly electrophilic. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the elimination of the fluoride ion (F⁻), which is a competent leaving group in this context. The high stability of the fluoride ion contributes to the favorability of this step.

Mechanism of Palladium-Catalyzed Cross-Coupling: The mechanisms for Suzuki-Miyaura and Buchwald-Hartwig reactions are based on a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 5-bromopyrazin-2-amine), forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle:

Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst.

Amine Coordination and Deprotonation: The amine (e.g., this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond of the final product and regenerating the Pd(0) catalyst. libretexts.org

Biological Activities and Mechanistic Insights Non Clinical Focus

In Vitro Enzyme Inhibition Studies

There is no publicly available research detailing the evaluation of 5-fluoropyrazin-2-amine as an inhibitor of any specific enzyme targets.

No studies were found that investigated the inhibitory activity of this compound against Dipeptidyl peptidase-4 (DPP-4) or any other enzyme.

Without evidence of enzyme inhibition, no kinetic analysis of enzyme-inhibitor interactions for this compound can be reported.

Antimicrobial or Antiviral Activity (In Vitro Studies)

There is no documented evidence from in vitro studies to support any antimicrobial or antiviral activity for this compound.

An article focusing on the specified chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature detailing the biological activities and mechanistic insights of this compound have yielded no specific data corresponding to the requested outline.

The performed searches aimed to gather information on:

Bacterial Strain Evaluation: No studies were found that evaluated the efficacy of this compound against any bacterial strains.

Viral Replication Assays: There is no available research on the impact of this compound on viral replication, including any potential interactions with SARS-CoV-2 proteins.

In Vitro Cytotoxicity and Antiproliferative Activity: No data exists in the public domain regarding the screening of this compound against cancer cell lines or any studies into its effects on apoptosis and cell cycle modulation.

Computational Approaches: No molecular docking or ligand-protein interaction modeling studies for this compound have been published.

While the searches returned information on compounds with similar structural motifs, such as 5-fluorouracil (B62378) nih.govnih.govnih.gov, various pyrazine (B50134) derivatives nih.gov, and other fluorinated nitrogen-containing heterocyclic compounds nih.govresearchgate.net, none of these results directly address the biological profile of this compound. Therefore, in adherence to the strict instruction to focus solely on "this compound," no content can be produced for the requested article outline.

Computational Approaches to Biological Activity

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model can then be used in virtual screening to search large compound libraries for novel, potentially active molecules. nih.gov

For aminopyrazine derivatives, pharmacophore models have been instrumental in identifying potential inhibitors for various therapeutic targets. For instance, a pharmacophore model for SHP2 allosteric inhibitors was developed based on the SHP099-SHP2 complex, which features a pyrazine core. mdpi.comresearchgate.net This model guided the design of new pyrazine-based compounds with potential anticancer activity. mdpi.comresearchgate.net The general features of such a pharmacophore often include hydrogen bond donors and acceptors, and hydrophobic regions, which are critical for binding to the target protein. mdpi.com

Virtual screening efforts employing such pharmacophore models have successfully identified novel chemotypes. nih.gov For example, a pharmacophore-based virtual screening of a natural products database led to the discovery of potential inhibitors for the main protease of SARS-CoV-2. mdpi.com While a specific pharmacophore model for this compound is not documented, its structural features suggest it could fit models developed for other aminopyrazine-containing ligands. The fluorine atom can act as a hydrogen bond acceptor and influence the electronic properties of the pyrazine ring, potentially enhancing binding affinity and selectivity for a target.

A hypothetical pharmacophore model for a kinase inhibitor incorporating a this compound scaffold might include:

A hydrogen bond donor from the 2-amine group.

A hydrogen bond acceptor from the nitrogen atom at position 1 or 4 of the pyrazine ring.

A hydrogen bond acceptor from the 5-fluoro substituent.

An aromatic/hydrophobic feature from the pyrazine ring itself.

Table 1: Representative Pharmacophore Features for Pyrazine-Based Scaffolds

FeatureDescriptionPotential Role of this compound Moiety
Hydrogen Bond Donor (HBD)An atom with an available hydrogen for hydrogen bonding.The amine group at position 2 can act as an HBD.
Hydrogen Bond Acceptor (HBA)An atom with a lone pair of electrons available for hydrogen bonding.The pyrazine ring nitrogens and the fluorine atom can serve as HBAs.
Hydrophobic (HY)A non-polar region of the molecule.The pyrazine ring can contribute to hydrophobic interactions.
Aromatic Ring (AR)A planar, cyclic, conjugated system of pi electrons.The pyrazine ring itself is an aromatic feature.

This table is illustrative and based on general principles of pharmacophore modeling for related compounds.

ADMET Prediction (excluding clinical relevance)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the druglike properties of a compound. These predictions are often made using in silico models. For pyrazine-based compounds, in silico ADMET profiling is a common practice. doaj.org

The introduction of a fluorine atom, as in this compound, can significantly influence ADMET properties. Fluorination is known to often improve metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. acs.org It can also enhance membrane permeability and binding affinity. acs.org

A predictive analysis of this compound and its derivatives would likely focus on parameters such as aqueous solubility, permeability (e.g., Caco-2 permeability), plasma protein binding, and potential for metabolism and toxicity. For instance, studies on pyrazine-based novel molecules included in silico ADMET prediction to evaluate their drug-like characteristics. doaj.org These studies often use computational tools to estimate properties based on the compound's structure.

Table 2: Predicted In Vitro ADMET Properties for a Hypothetical this compound Derivative

ADMET ParameterPredicted OutcomeRationale based on Structural Features
Aqueous Solubility ModerateThe pyrazine and amine groups can aid solubility, while the fluorinated ring is more hydrophobic.
Caco-2 Permeability Moderate to HighThe small size and potential for improved lipophilicity due to the fluorine atom may enhance permeability.
Metabolic Stability (in vitro) Potentially HighThe fluorine atom can block potential sites of metabolism on the pyrazine ring, increasing stability in liver microsome assays.
hERG Inhibition Low to Moderate RiskThe basic nitrogen atoms in the pyrazine ring can sometimes contribute to hERG liability, requiring specific assessment.
Ames Mutagenicity Likely NegativeAromatic amines can sometimes be flagged in mutagenicity assays; however, the overall structure would need to be evaluated.

Mechanistic Elucidation of Biological Effects (In Vitro)

Target Identification and Validation

Identifying the specific molecular targets of a compound is fundamental to understanding its biological effects. For aminopyrazine derivatives, a key identified target is the protein tyrosine phosphatase SHP2. mdpi.comeurekaselect.com Several studies have designed and synthesized 2-aminopyrazine (B29847) derivatives as potential SHP2 inhibitors for cancer therapy. eurekaselect.com The 2-aminopyrazine core is crucial for interacting with the protein's active site.

While the direct targets of this compound have not been explicitly reported, its structural similarity to known SHP2 inhibitors suggests that this could be a potential target. mdpi.comeurekaselect.com Target validation for such compounds typically involves in vitro enzyme inhibition assays. For example, the inhibitory activity of synthesized pyrazine compounds against SHP2 has been evaluated, with some derivatives showing significant potency. mdpi.com

Other potential targets for pyrazine-containing compounds have been suggested, including various kinases and enzymes involved in microbial metabolism. nih.govresearchgate.net The specific target profile of this compound would need to be determined through experimental screening, such as differential scanning fluorimetry (DSF) or affinity chromatography, followed by validation in enzymatic and cell-based assays.

Pathway Analysis and Gene Expression Studies (In Vitro)

Once a target is identified, pathway analysis can elucidate the downstream cellular processes affected by the compound. For SHP2 inhibitors with a pyrazine core, the primary affected pathway is the RAS-ERK signaling cascade, which is crucial for cell proliferation and survival. mdpi.com Inhibition of SHP2 by these compounds would be expected to downregulate this pathway.

Gene expression studies, often conducted using techniques like quantitative PCR (qPCR) or microarray analysis, can provide a broader view of a compound's impact on cellular function. For instance, studies on fluorinated compounds have shown that they can alter gene expression. nih.gov Specifically, fluoride (B91410) has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, such as Bax, p21, and Bcl2, through epigenetic mechanisms like histone acetylation. nih.gov

While no specific gene expression data for this compound is available, it is plausible that it could modulate pathways related to cell cycle, apoptosis, and cellular stress, particularly if it targets key signaling proteins like SHP2. In vitro treatment of cancer cell lines with aminopyrazine derivatives has been shown to induce apoptosis and inhibit cell proliferation. researchgate.net A hypothetical study on this compound might reveal changes in the expression of genes regulated by the MAPK/ERK pathway.

Applications in Materials Science and Chemical Research

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

Coordination polymers and MOFs are a class of materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly tunable and depend on the choice of both the metal center and the organic linker.

Ligand Design and Metal Complexation

5-fluoropyrazin-2-amine possesses key features that make it an attractive ligand for the synthesis of coordination polymers and MOFs. The pyrazine (B50134) ring contains two nitrogen atoms that can coordinate to metal centers, acting as a bridge between them to form extended networks. The presence of the amino group provides an additional coordination site, potentially leading to the formation of chelates or more complex coordination modes. pvpcollegepatoda.org The fluorine atom, with its high electronegativity, can influence the electronic properties of the ligand and, consequently, the resulting coordination polymer.

The synthesis of coordination polymers often involves the reaction of a metal salt with the organic ligand in a suitable solvent under specific temperature conditions. For instance, cobalt(II) and copper(II) coordination polymers have been successfully synthesized using 2-aminopyrazine (B29847), a closely related ligand, in combination with phthalic acid. mdpi.com These syntheses were achieved through slow evaporation of the solvent. mdpi.com

Structural Features and Porosity Characterization

The structure of coordination polymers and MOFs is dictated by the geometry of the metal coordination sphere and the connectivity of the organic ligand. The use of bifunctional ligands like 2-aminopyrazine can lead to the formation of one-dimensional chains, which can then be further organized into higher-dimensional structures through hydrogen bonding and other non-covalent interactions. mdpi.com In the case of this compound, the amino group can participate in hydrogen bonding, which could play a crucial role in directing the self-assembly of the framework and enhancing its stability.

The introduction of functional groups onto the organic linkers is a well-established strategy for tuning the porosity of MOFs. While specific data on MOFs synthesized from this compound is not yet available, studies on related fluorinated and aminated MOFs provide valuable insights. For example, the incorporation of trifluoromethyl and amine functionalities into a copper-based MOF has been shown to result in a material with significant water adsorption capacity. nih.gov The porosity of such materials is typically characterized by gas adsorption measurements, which determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution. The presence of functional groups can influence the packing of the framework and the size and shape of the pores.

Table 1: Potential Structural and Porosity Characteristics of a Hypothetical MOF based on this compound

PropertyPredicted CharacteristicRationale based on Analogous Systems
Topology Can range from simple 1D chains to complex 3D networksDependent on the coordination preference of the metal ion and reaction conditions. mdpi.com
Porosity Potentially porous with tunable pore sizeThe size and shape of the ligand, along with intermolecular interactions, will define the pore structure.
BET Surface Area Moderate to highFunctionalization can lead to increased surface area, as seen in other functionalized MOFs. nih.gov
Key Structural Stabilizing Interactions Metal-ligand coordination bonds, hydrogen bonding (N-H···N, N-H···F), π-π stackingThe amino and fluoro groups provide opportunities for strong intermolecular interactions. mdpi.com

This table presents predicted characteristics as direct experimental data for a MOF based on this compound is not currently available in published literature.

Optical and Electronic Properties of Coordination Polymers

The optical and electronic properties of coordination polymers are intrinsically linked to their composition and structure. The introduction of specific functional groups on the organic linker can significantly alter these properties. For instance, functionalizing MOF linkers with electron-withdrawing groups can influence the charge distribution and tune the bandgap size. nih.gov The presence of an amino group can introduce localized orbitals near the valence band, potentially leading to a smaller bandgap. nih.gov

Luminescent coordination polymers are of great interest for applications in sensing and lighting. The emission properties can originate from the metal center, the ligand, or from charge transfer between them. Coordination polymers based on ligands similar to this compound, such as 2-aminopyrazine, have been shown to exhibit luminescence. mdpi.com The fluorine atom in this compound could further modulate the luminescent properties by altering the energy levels of the ligand's molecular orbitals. The combination of the pyrazine ring, amino group, and fluorine atom could lead to interesting photophysical behaviors, including potential for fluorescence or phosphorescence.

Organic Electronic Materials

Organic electronic materials are carbon-based materials that exhibit useful electronic and optical properties. They are the foundation for technologies such as conducting polymers and organic light-emitting diodes (OLEDs).

Precursors for Conducting Polymers

Conducting polymers are organic polymers that possess electrical conductivity. The synthesis of these materials often involves the polymerization of monomeric precursors. While there is no direct report of this compound being used as a precursor for a conducting polymer, its chemical structure suggests potential in this area.

The polymerization of aromatic amines like aniline (B41778) is a well-known method for producing polyaniline, a widely studied conducting polymer. nih.govnih.gov The polymerization typically proceeds via an oxidative coupling mechanism. The pyrazine ring in this compound is an electron-deficient system, which could influence its polymerization behavior. The presence of the amino group provides a site for polymerization to occur. The fluorine atom could further modify the electronic properties of the resulting polymer, potentially affecting its conductivity and stability.

The properties of conducting polymers can be tuned by modifying their chemical structure. For example, polythiophenes and their derivatives are known for their good environmental and thermal stability and have been used in various electronic devices. nih.gov The synthesis of novel conducting polymers from precursors like this compound could lead to materials with unique combinations of properties.

Components in Organic Light-Emitting Diodes (OLEDs)

OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. The performance of an OLED is highly dependent on the materials used in its various layers, including the emissive layer, charge transport layers, and electrodes. mdpi.com

Heterocyclic compounds containing nitrogen are frequently used in the design of materials for OLEDs. nih.govresearchgate.net These materials can function as emitters, hosts for emissive dopants, or as charge-transporting materials. The electronic properties of this compound, with its combination of an electron-donating amino group and an electron-withdrawing pyrazine ring and fluorine atom, suggest that it could be a useful building block for creating new OLED materials.

The design of efficient blue emitters for OLEDs remains a significant challenge. rsc.org Materials based on pyrazoline derivatives have been investigated for their blue-light emitting properties. researchgate.net While not a pyrazoline, the pyrazine core of this compound provides a different heterocyclic scaffold that could be explored for this purpose. The fluorine substitution is a common strategy in the design of blue OLED materials as it can help to increase the bandgap and shift the emission to shorter wavelengths.

Table 2: Potential Role of this compound Derivatives in OLEDs

OLED ComponentPotential Role of this compound DerivativeRationale
Emissive Layer (Emitter) Could be a blue-emitting material.The combination of the pyrazine ring and fluorine substitution could lead to a wide bandgap material suitable for blue emission.
Host Material Could serve as a host for phosphorescent emitters.The high triplet energy often associated with fluorinated aromatic compounds could be beneficial for hosting blue or green phosphorescent dopants.
Electron Transport Layer The electron-deficient pyrazine ring suggests potential for electron transport.Nitrogen-containing heterocycles are commonly used in electron transport materials.
Hole Transport Layer The amino group could facilitate hole transport.Arylamine derivatives are a well-established class of hole-transporting materials.

This table outlines the potential roles of materials derived from this compound in OLEDs based on the known functions of similar chemical moieties.

Role as Chemical Building Blocks

As a functionalized heterocycle, this compound serves as a versatile building block in organic synthesis. The presence of a fluorine atom, an amino group, and a pyrazine core provides multiple reaction sites for constructing more complex molecular architectures. The incorporation of fluorine can modulate key properties such as lipophilicity, metabolic stability, and binding affinity, a desirable feature in drug discovery and materials science. sigmaaldrich.com

This compound is a key precursor for the synthesis of more elaborate molecules. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce new substituents. The pyrazine ring system, activated by the fluorine atom, is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. nih.gov

For instance, analogous compounds like 2-amino-5-fluoropyridine (B1271945) are crucial intermediates in the synthesis of complex pharmaceutical agents such as the peptide deformylase inhibitor LBM415. chemicalbook.comresearchgate.net This highlights the established role of fluorinated amino-heterocycles in building complex, biologically active molecules. The synthesis of derivatives like 5-(2-Ethoxy-3-fluoropyridin-4-yl)pyrazin-2-amine further demonstrates its utility as a foundational piece in multi-step synthetic sequences. nih.gov

Research into related fluorinated pyrimidines has shown that silver-promoted fluorination can be used to create 5-fluoro-2-aminopyrimidine derivatives, which are then transformed into complex molecules like fluorinated imatinib, a kinase inhibitor. rsc.org This underscores the strategic importance of the 5-fluoro-amino-azine scaffold in accessing complex targets.

Table 1: Potential Reactions for Complex Molecule Synthesis using this compound

Reaction Type Reactive Site(s) Resulting Structure Potential Application
N-Acylation/Sulfonylation Amino Group (-NH₂) Amide/Sulfonamide Medicinal Chemistry
Buchwald-Hartwig Amination Amino Group (-NH₂) Di-aryl/Alkyl-aryl Amine Organic Electronics
Suzuki/Stille Coupling C-X (after halogenation) Bi-aryl Heterocycle Functional Materials

| Nucleophilic Aromatic Sub. | Fluorine-bearing Carbon | Ether/Thioether Linkage | Agrochemicals |

In modern drug discovery, the generation of combinatorial libraries allows for the rapid synthesis and screening of thousands of compounds to identify new therapeutic leads. The structure of this compound is well-suited to serve as a central scaffold for such libraries.

A scaffold is a core molecular structure to which various substituents can be attached. The pyrazine ring of this compound provides a rigid and defined three-dimensional orientation for appended functional groups. The reactive amino group serves as a primary attachment point for diversification. Further functionalization of the pyrazine ring itself can create a second or third point of diversity. This strategy is used with similar heterocyclic systems, like 5-aminopyrazoles, to generate large libraries of fused pyrazoloazines for biological screening. beilstein-journals.org

Companies specializing in chemical building blocks for drug discovery offer vast catalogs of diverse scaffolds, including many functionalized heterocycles, which are used to create these libraries. enamine.net The use of fluorinated scaffolds like this compound is particularly popular as it can impart favorable pharmacokinetic properties to the resulting library members. sigmaaldrich.comnamiki-s.co.jp

Advanced Catalysis Research

The field of catalysis benefits from the development of novel organic molecules that can act as ligands for metal catalysts or as organocatalysts themselves. The electronic features of this compound make it an interesting candidate for exploration in this area.

The nitrogen atoms of the pyrazine ring and the exocyclic amino group in this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. Pyridine-based ligands are widely used in palladium-catalyzed cross-coupling reactions, and the pyrazine ring is expected to exhibit similar coordinating behavior. nih.gov

The compound could function as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bidentate ligand, chelating the metal via a ring nitrogen and the amino group. The presence of the electron-withdrawing fluorine atom would modulate the electron density on the pyrazine ring, thereby influencing the electronic properties of the coordinated metal center. This, in turn, can affect the catalytic activity and selectivity of the metal complex. For example, in Pd(II) complexes, the basicity and steric properties of pyridine-like ligands have a direct impact on catalytic efficiency in reactions like carbonylations and reductions. nih.govmdpi.com

Table 2: Potential Metal Coordination Modes of this compound

Coordination Mode Coordinating Atoms Potential Metal Partners Potential Catalytic Application
Monodentate N1 or N4 of Pyrazine Ring Pd, Pt, Rh, Ru Cross-Coupling Reactions

| Bidentate (Chelating) | N1 and Amino N | Pd, Cu, Ni | Asymmetric Catalysis |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. While there is currently limited specific research on this compound as an organocatalyst, its structure possesses features relevant to this field.

The amino group is a key functional group in a major class of organocatalysts. It can act as a Brønsted base (proton acceptor) or a hydrogen bond donor to activate substrates. This is the basis for aminocatalysis, which is widely used in forming new carbon-carbon bonds. The basicity of the amino group and the ring nitrogens in this compound could be harnessed to promote various organic reactions. Although direct applications are not yet documented, the fundamental structural motifs present in the molecule suggest a potential for its development into a novel organocatalyst or a precursor for one.

Advanced Analytical Strategies for Research and Quality Control

Chromatographic Purity Analysis

Chromatography is the cornerstone for assessing the purity of 5-fluoropyrazin-2-amine. By separating the target compound from its impurities, these methods allow for accurate quantification and characterization. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the volatility of the analytes and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that the separation of aromatic amines can be effectively achieved using C18 columns. chromatographyonline.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Method development often involves optimizing the mobile phase pH to ensure proper retention and peak shape, as the ionization state of the amine group is pH-dependent. helixchrom.com For chiral purity analysis of related aminic compounds, specialized chiral columns such as the Crownpak CR(+) have been used successfully with an acidic mobile phase. nih.gov

To enhance detection sensitivity and selectivity, especially for primary amines, pre-column derivatization can be employed. thermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to form a derivative with strong UV absorption or fluorescence, enabling detection at lower concentrations. thermofisher.com

Table 1: Representative HPLC Method Parameters for Amine Analysis

ParameterConditionSource
Column Purospher® STAR RP-18 (150x4.6 mm, 5 µm) or Chiral Crownpak CR(+) nih.govsigmaaldrich.com
Mobile Phase Acetonitrile:Potassium Dihydrogen Orthophosphate Buffer researchgate.net
pH Adjusted to 2.6 - 4.5 with phosphoric acid researchgate.netsigmaaldrich.com
Flow Rate 0.6 - 1.2 mL/min researchgate.nethelixchrom.com
Detection UV at 226 nm or 250 nm helixchrom.comnih.gov
Derivatization Reagent o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.com

This table presents typical conditions for the analysis of aromatic and aliphatic amines and may require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, its volatility and thermal stability must be considered. Due to the polar nature of the amine group, which can cause peak tailing and adsorption on the column, derivatization is often a necessary step to improve chromatographic performance. jfda-online.comresearchgate.net

Acylation is a common derivatization procedure for primary and secondary amines, which increases their volatility and stability. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used. jfda-online.com The analysis of pyrazine (B50134) derivatives has been performed using various capillary columns, including DB-WAX and ZB-WAXplus, with helium as the carrier gas. coresta.orgresearchgate.net GC coupled with a mass spectrometer (GC-MS) is frequently used for definitive identification of the separated components based on their mass spectra. researchgate.netresearchgate.net

Table 2: Typical GC Method Parameters for Pyrazine and Amine Analysis

ParameterConditionSource
Column DB-WAX or HP-5 Fused-Silica Capillary Column researchgate.netcoresta.org
Carrier Gas Helium researchgate.netresearchgate.net
Injector Temperature 250 °C researchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.netresearchgate.net
Derivatization Acylation (e.g., with TFAA) to increase volatility and stability jfda-online.comresearchgate.net
Sample Introduction Headspace Solid-Phase Microextraction (HS-SPME) for volatile pyrazines researchgate.netsigmaaldrich.com

This table presents typical conditions for the analysis of related pyrazines and amines and may require optimization for this compound.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. researchgate.net The use of columns with smaller particle sizes (<2 µm) results in sharper peaks and faster analysis times. researchgate.net This technique is exceptionally well-suited for the analysis of this compound, particularly when low detection limits are required.

The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides a high degree of selectivity and allows for confident identification and quantification, even in complex mixtures. researchgate.net The method involves separating the compound on a UHPLC column, followed by ionization, typically using electrospray ionization (ESI), and detection by the mass spectrometer. nih.govnih.gov The MS/MS capability allows for the selection of a specific parent ion, its fragmentation, and the monitoring of a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM), which drastically reduces background noise and improves sensitivity. mdpi.com

Table 3: Representative UHPLC-MS/MS Method Parameters

ParameterConditionSource
Column ACQUITY UPLC® HSS T3 (2.1 x 100 mm, 1.8 µm) nih.gov
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile mdpi.com
Gradient Optimized gradient elution mdpi.com
Flow Rate 0.4 mL/min nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.gov
MS Parameters Source Temperature: 150 °C; Desolvation Temperature: 350-600 °C nih.govmdpi.com
Detection Multiple Reaction Monitoring (MRM) mdpi.com

This table presents typical conditions based on the analysis of various metabolites and contaminants and may require optimization for this compound.

Trace Analysis and Impurity Profiling

Impurity profiling is a critical aspect of quality control, involving the identification and quantification of all potential impurities in a substance. For this compound, impurities may originate from starting materials, intermediates, by-products of the synthesis, or degradation products. Given that even trace amounts of impurities can affect the properties and application of the final compound, highly sensitive analytical methods are essential.

A systematic approach to developing an impurity profiling method often begins with screening different chromatographic columns and mobile phase conditions to achieve the best separation of the main component from all potential impurities. chromatographyonline.com UHPLC-MS/MS is the technique of choice for this application due to its high sensitivity and specificity, enabling the detection and quantification of impurities at levels as low as ng/L in water or ng/g in solid samples. chromatographyonline.com This allows for the establishment of a comprehensive impurity profile, which is vital for process optimization and ensuring batch-to-batch consistency. The development of such methods is crucial for producing high-purity materials that meet regulatory standards. lgcstandards.com

Method Development for Complex Matrices (Laboratory Scale)

Analyzing this compound in complex matrices, such as crude reaction mixtures, biological fluids, or environmental samples, presents significant challenges due to the presence of interfering substances. epa.govresearchgate.net Effective method development must incorporate a robust sample preparation step to isolate the analyte of interest and remove matrix components that could compromise the analysis.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For amine analysis, the pH of the aqueous phase can be adjusted to control the charge state of the amine and optimize its extraction into an organic solvent.

Solid-Phase Extraction (SPE): This method uses a solid adsorbent to selectively retain either the analyte or the impurities from a liquid sample. The analyte is then eluted with a suitable solvent. This is a highly effective technique for sample cleanup and concentration.

The development of analytical methods for anticancer agents like 5-fluorouracil (B62378) and its metabolites in biological matrices often relies on these extraction techniques prior to HPLC or GC analysis. researchgate.net For amine pesticides in wastewater, EPA methods describe extraction with methylene (B1212753) chloride followed by solvent exchange and analysis by GC with a nitrogen-phosphorus specific detector. epa.gov The goal is to develop a procedure that is specific, sensitive, and provides consistent recovery of the analyte from the complex matrix. researchgate.net

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. mt.commt.com This Process Analytical Technology (PAT) tool provides continuous data on the concentration of reactants, intermediates, products, and by-products throughout the course of the reaction.

By inserting a fiber-optic probe directly into the reactor, an FTIR spectrometer like the ReactIR can collect spectra at regular intervals. mt.com This data is used to generate reaction profiles, which plot the concentration of key species over time. Such information is invaluable for:

Understanding Reaction Kinetics: Determining reaction rates and orders. mt.com

Elucidating Reaction Mechanisms: Identifying and tracking transient intermediates. mt.com

Optimizing Reaction Conditions: Assessing the impact of variables like temperature and catalyst loading on reaction performance.

Ensuring Process Safety and Consistency: Identifying reaction endpoints and potential deviations in real time. mt.com

Resonance Raman spectroscopy has also been explored as an in-situ probe for monitoring catalytic reactions involving metal complexes with pyrazine ligands, demonstrating its potential for studying the mechanistic steps of complex chemical transformations. le.ac.uk

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is paramount for the broader investigation of 5-fluoropyrazin-2-amine and its derivatives. Future research should focus on methodologies that offer high yields, employ readily available starting materials, and adhere to the principles of green chemistry. Exploration of catalytic cross-coupling reactions, direct C-H amination, and innovative fluorination techniques could provide more efficient access to this scaffold. Investigating flow chemistry approaches could also lead to safer and more scalable production methods.

Development of Next-Generation Analogues

The this compound core is a versatile template for the creation of new molecular entities. Future synthetic efforts should be directed towards the systematic generation of analogues with diverse substitutions on the pyrazine (B50134) ring and the amino group. This would enable a thorough exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR). The introduction of various functional groups could modulate the electronic properties, lipophilicity, and steric profile of the molecule, leading to compounds with tailored biological activities or material properties.

Integration of Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation will be crucial in accelerating the discovery and development of this compound-based compounds. Density functional theory (DFT) calculations can be employed to predict spectroscopic properties, reactivity, and electronic structures, guiding synthetic efforts. Molecular docking and dynamics simulations can help in identifying potential biological targets and understanding binding interactions. This integrated strategy will enable a more rational design of new molecules and materials, saving time and resources.

New Frontiers in Materials Applications

The unique electronic and structural features of this compound suggest its potential utility in the field of materials science. The presence of the electron-withdrawing fluorine atom and the pyrazine ring could lead to interesting optical and electronic properties. Future research could explore the incorporation of this moiety into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component in the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) for applications in gas storage and catalysis.

Advanced Mechanistic Elucidation of Reactivity and Bioactivity

A fundamental understanding of the reactivity and biological activity of this compound is essential for its rational application. Detailed mechanistic studies of its reactions, including kinetic and isotopic labeling experiments, will provide insights into its chemical behavior. In the biological context, identifying the molecular targets and pathways through which its derivatives exert their effects will be a critical area of future research. Techniques such as chemical proteomics and high-throughput screening could be employed to uncover the pharmacological profile of novel analogues.

Q & A

Q. What are the standard synthetic routes for 5-fluoropyrazin-2-amine in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic fluorination : Fluorine introduction can be achieved using fluorinating agents (e.g., KF or Selectfluor) on halogenated pyrazine precursors like 5-bromo-N-methylpyrazin-2-amine under controlled conditions .
  • Cyclization : Heterocyclic frameworks are constructed by reacting precursors such as hydrazides with carbonyl compounds. For instance, phosphorous oxychloride (POCl₃)-mediated cyclization at 120°C has been used for analogous pyrazine derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms molecular structure via chemical shifts (e.g., fluorine-induced deshielding in pyrazine ring protons) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 128.08) .
  • Elemental analysis : Verifies purity and stoichiometry .

Q. How is purity assessed for this compound, and what contaminants are critical to monitor?

  • Chromatography : HPLC or LC-MS with UV detection (λ = 254 nm) quantifies impurities.
  • Nitrosamine screening : Due to regulatory concerns, trace nitrosamines (e.g., from amine-containing precursors) must be analyzed using GC-MS or LC-MS/MS, adhering to EMA guidelines (limits: ≤18 ng/day) .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis of this compound?

  • Reagent selection : Use of anhydrous KF with phase-transfer catalysts (e.g., 18-crown-6) enhances fluorine nucleophilicity .
  • Temperature control : Reactions at 80–100°C in polar aprotic solvents (DMF, DMSO) improve yields .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 150°C) while maintaining high purity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Dose-response studies : Establish concentration-dependent effects (e.g., IC₅₀ values for antimicrobial activity) .
  • Structural analogs : Compare bioactivity across derivatives (e.g., replacing fluorine with chloro or methyl groups) to identify structure-activity relationships (SAR) .
  • Meta-analysis : Reconcile divergent results by evaluating assay conditions (e.g., bacterial strain variability in MIC tests) .

Q. How are anticancer properties of this compound derivatives evaluated experimentally?

  • In vitro assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • In silico modeling : Docking studies with target proteins (e.g., VEGFR or Aurora kinases) guide mechanistic hypotheses .

Q. What methodologies address low yields in large-scale synthesis of this compound?

  • Catalytic optimization : Palladium catalysts (e.g., Pd/C) enhance coupling reactions in multi-step syntheses .
  • Solvent recycling : Recover DMF or acetonitrile via distillation to reduce costs .
  • Process intensification : Continuous flow reactors improve mixing and heat transfer for halogen-fluorine exchange reactions .

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